3-(2-Oxopiperidin-1-yl)propanoyl chloride
Overview
Description
“3-(2-Oxopiperidin-1-yl)propanoyl chloride” is a chemical compound with the CAS Number: 1706435-20-2 . It has a molecular weight of 189.64 and its molecular formula is C8H12ClNO2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Rhodium Carbenoid Induced Cycloadditions
3-(2-Oxopiperidin-1-yl)propanoyl chloride plays a role in the synthesis of diazo ketoimides, which are treated with rhodium(II) acetate to produce cycloadducts through intramolecular dipolar cycloaddition. This process is significant for the creation of compounds with specific molecular configurations (Hong, Mejía-Oneto, & Padwa, 2007).
Cycloacylation of 3-Oxo-3-R1-N-R2-Propanethioamides
The compound is involved in the cyclocondensation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides. This reaction leads to the formation of various cyclic compounds, demonstrating its importance in the creation of structurally complex chemicals (Britsun et al., 2006).
Synthesis of Aspidosperma Alkaloids
This compound is identified as a key intermediate for the Rh(II)-catalyzed cyclization-cycloaddition cascade, essential in synthesizing the core skeleton of various aspidosperma alkaloids (Hong, Mejía-Oneto, & Padwa, 2006).
Oxyfunctionalization of Ketones
It is used in the preparation of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, which acts as an oxyfunctionalizing agent for various ketones. This demonstrates its utility in selective organic transformations (Ren, Liu, & Guo, 1996).
Asymmetric Synthesis of (S)-4-Oxopipecolic Acid
The compound is utilized in synthesizing (S)-4-Oxopipecolic acid, showcasing its relevance in the creation of enantiomerically pure compounds from accessible starting materials (Partogyan-Halim et al., 2003).
Reactivity with Stable Free Radicals
It's involved in studies of stable free radicals, particularly in the reactivity and characterization of such radicals, which are crucial in understanding radical chemistry (Yoshioka et al., 1971).
Properties
IUPAC Name |
3-(2-oxopiperidin-1-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-7(11)4-6-10-5-2-1-3-8(10)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHDOLRHGKTSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283557 | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-20-2 | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinepropanoyl chloride, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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